molecular formula C14H10O4 B1290192 [1,1'-Biphenyl]-2,3'-dicarboxylic acid CAS No. 606-75-7

[1,1'-Biphenyl]-2,3'-dicarboxylic acid

Cat. No.: B1290192
CAS No.: 606-75-7
M. Wt: 242.23 g/mol
InChI Key: OFKNLQSJUCXVRY-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,3’-dicarboxylic acid: is an organic compound consisting of two benzene rings connected by a single bond, with carboxylic acid groups attached at the 2 and 3’ positions. This compound is part of the biphenyl family, known for its aromatic properties and structural versatility. It is used in various chemical and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Biphenyl derivatives have been reported to inhibit urate transporter 1 (urat1), a clinically validated target for the treatment of hyperuricemia and gout . They have also shown potent antibacterial activities against antibiotic-resistant bacteria .

Mode of Action

For instance, in the case of URAT1 inhibition, the compound prevents the reabsorption of uric acid in the kidneys, thereby promoting its excretion .

Biochemical Pathways

For instance, biphenyls can be degraded via the protocatechuate (PCA) 4,5-cleavage pathway or multiple 3-O-methylgallate (3MGA) catabolic pathways . The degradation of biphenyls involves several enzymes, including biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .

Pharmacokinetics

It’s known that the major metabolic pathway for biphenyl compounds like losartan is by the cytochrome p450 (cyp) 3a4, 2c9, and 2c10 isoenzymes . After intestinal absorption, certain biphenyl derivatives are rapidly and almost completely hydrolyzed to their active forms .

Result of Action

Biphenyl derivatives have been reported to have various effects, such as inhibiting the function of urat1, leading to increased excretion of uric acid , and exhibiting potent antibacterial activities .

Action Environment

It’s known that biphenyl compounds are insoluble in water but soluble in typical organic solvents . This solubility profile may influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,3’-dicarboxylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-2,3’-dicarboxylic acid often employs similar coupling reactions but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can be functionalized with various substituents using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.

Scientific Research Applications

[1,1’-Biphenyl]-2,3’-dicarboxylic acid: has a wide range of applications in scientific research:

Comparison with Similar Compounds

[1,1’-Biphenyl]-2,3’-dicarboxylic acid: can be compared with other biphenyl derivatives such as:

The uniqueness of [1,1’-Biphenyl]-2,3’-dicarboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

2-(3-carboxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKNLQSJUCXVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627289
Record name [1,1'-Biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-75-7
Record name [1,1'-Biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do biphenyl-2,3'-dicarboxylic acid derivatives interact with GCPII and what are the downstream effects?

A: While the provided research doesn't delve into the specific binding interactions of biphenyl-2,3'-dicarboxylic acid itself with GCPII, it highlights the activity of its derivative, (3-2-Mercaptoethyl)biphenyl-2,3′-dicarboxylic acid (E2072). E2072 acts as a potent GCPII inhibitor . Inhibiting GCPII, an enzyme involved in the metabolism of N-acetyl-aspartyl-glutamate (NAAG), leads to increased levels of NAAG. NAAG acts as a neuroprotective agent and can potentially alleviate neuropathic pain .

Q2: What is the structure-activity relationship (SAR) for biphenyl-2,3'-dicarboxylic acid derivatives as GCPII inhibitors?

A: Research indicates that the presence of a thiol group, particularly a 2-mercaptoethyl substituent on the biphenyl-2,3'-dicarboxylic acid scaffold, is crucial for potent GCPII inhibitory activity . This suggests that the thiol group likely interacts with the active site of the enzyme. Additionally, variations in the substituents on the biphenyl ring can influence potency and selectivity.

Q3: What is known about the pharmacokinetic (PK) profile of E2072?

A: E2072 exhibits interesting PK properties. It demonstrates a long terminal half-life in rats (105 ± 40 h) due to its ability to form reversible disulfide bonds, both with itself (homodisulfides) and potentially with endogenous thiols (heterodisulfides) . This disulfide formation acts as a depot, continuously releasing active E2072. The compound also shows good oral bioavailability in both rats (~30%) and monkeys (~39%) and distributes well into tissues, including the sciatic nerve, a key target for neuropathy treatment .

Q4: What is the evidence for the in vivo efficacy of E2072 in treating neuropathic pain?

A: E2072 has demonstrated promising efficacy in preclinical models of neuropathic pain. In a rat model of chronic constrictive injury, oral administration of E2072 reversed existing thermal hyperalgesia . Importantly, E2072 also attenuated nerve conduction velocity deficits and hyperalgesia in a rodent model of oxaliplatin-induced neuropathy . These findings support further investigation of E2072 and other GCPII inhibitors as potential therapeutics for neuropathic pain.

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